7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused with a benzene ring and a methyl group attached to the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. This method utilizes visible light-mediated nitrogen-centered Norrish reactions, which offer high yields and scalability. The process involves the exposure of a precursor compound to visible light, leading to the formation of the desired triazinone structure .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazinone to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazinones depending on the reagents used.
Scientific Research Applications
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the seventh position.
7-Ethylbenzo[d][1,2,3]triazin-4(3H)-one: Contains an ethyl group instead of a methyl group.
7-Phenylbenzo[d][1,2,3]triazin-4(3H)-one: Contains a phenyl group at the seventh position.
Uniqueness
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
7-methyl-3H-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWOUMDVCJHQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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